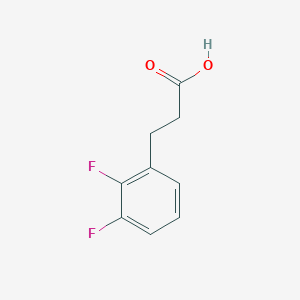

3-(2,3-difluorophenyl)propanoic Acid

Descripción general

Descripción

3-(2,3-difluorophenyl)propanoic acid is a fluorinated aromatic compound that is structurally related to various other fluorinated propanoic acids. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the behavior of this compound.

Synthesis Analysis

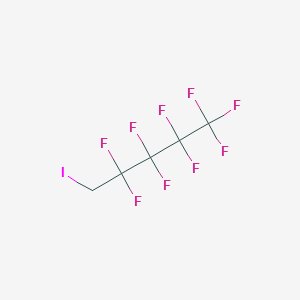

The synthesis of fluorinated propanoic acids can be complex due to the reactivity of fluorine atoms. For instance, electrochemical fluorination has been used to synthesize perfluoropropionic acid from 2,2,3,3-tetrafluoro-1-propanol, indicating that electrochemical methods could potentially be applied to synthesize related difluorinated compounds . Additionally, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions to form various derivatives demonstrate the reactivity of propanoic acid derivatives with halogens and organometallic reagents .

Molecular Structure Analysis

The molecular structure of fluorinated propanoic acids is influenced by the presence of fluorine atoms. For example, the conformational analysis of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid revealed two dominant Z conformers, suggesting that this compound may also exhibit a rich conformational landscape . The structural characterization of related compounds, such as (1H-1,2,4-triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, through various spectroscopic techniques, further underscores the importance of detailed structural analysis10.

Chemical Reactions Analysis

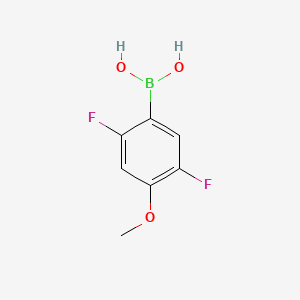

The reactivity of fluorinated propanoic acids with various reagents and under different conditions can lead to a variety of chemical transformations. For instance, the reaction mechanisms observed after the photolysis of 3-(hydroxymethyl)benzophenone suggest that photochemical reactions could be relevant for the study of this compound . The use of tris(pentafluorophenyl)borane in catalytic reactions, such as hydrometallation and aldol-type reactions, indicates that boron Lewis acids could potentially catalyze reactions involving fluorinated propanoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated propanoic acids are influenced by the presence of fluorine atoms, which can affect acidity, solubility, and reactivity. The study of partially fluorinated carboxylic acids, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, provides insights into the behavior of these compounds . Additionally, the enantioseparation of isomeric α-(chlorophenyl)propanoic acids using countercurrent chromatography highlights the importance of chirality and the potential for chiral separation in related difluorinated compounds .

Aplicaciones Científicas De Investigación

1. Spectroscopic and Diffractometric Characterization

The study by Vogt et al. (2013) in "Crystal Growth & Design" discusses the characterization of polymorphic forms of a compound structurally related to 3-(2,3-difluorophenyl)propanoic acid. This research contributes to understanding the analytical and physical characterization of such compounds, highlighting the use of spectroscopic and diffractometric techniques in their study (Vogt et al., 2013).

2. Food Contact Material Safety

A paper in the "EFSA Journal" by Andon et al. (2011) evaluates the safety of a substance structurally similar to this compound, focusing on its use in food contact materials. This signifies the importance of safety evaluations for compounds used in consumer goods, contributing to regulatory standards and consumer protection (Andon et al., 2011).

3. Synthesis and Stability Improvement

Research by Chen et al. (2016) in the "Journal of Chemical Research" involves synthesizing a derivative of a compound related to this compound. This study demonstrates the chemical synthesis process aimed at enhancing the stability and liposolubility of these compounds (Chen et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNHFVWTBQDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396584 | |

| Record name | 3-(2,3-difluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412961-26-3 | |

| Record name | 3-(2,3-difluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

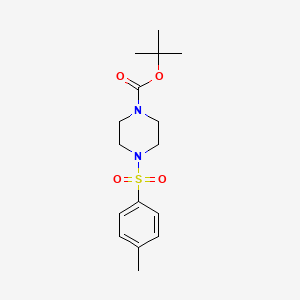

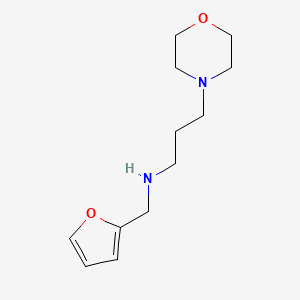

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)